4-Chloro-2-(3-iodophenyl)pyrimidine
Description
4-Chloro-2-(3-iodophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a chloro group at the 4-position and a 3-iodophenyl substituent at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural versatility and ability to interact with biological targets such as enzymes and receptors .
Properties
Molecular Formula |
C10H6ClIN2 |
|---|---|
Molecular Weight |
316.52 g/mol |
IUPAC Name |
4-chloro-2-(3-iodophenyl)pyrimidine |
InChI |
InChI=1S/C10H6ClIN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H |
InChI Key |
DBROLFNJUSYFOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC=CC(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chlorophenyl-Substituted Pyrimidines
Chlorophenyl-substituted pyrimidines are common in drug discovery due to their balanced lipophilicity and electronic effects. Key examples include:
- 4-Chloro-2-(3-chlorophenyl)-6-phenylpyrimidine (CAS 1155152-53-6):
- 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine (CAS 83217-12-3): Molecular Formula: C₁₀H₄N₂FCl₃ Molecular Weight: 277.5 Solubility: Soluble in chloroform, methanol, and DMSO . Key Feature: The fluorine atom enhances metabolic stability compared to non-fluorinated analogs.
Comparison with 4-Chloro-2-(3-iodophenyl)pyrimidine :
The iodine atom in the target compound introduces greater steric bulk and higher molecular weight compared to chlorine or fluorine. This may increase lipophilicity (logP) and influence binding affinity in biological systems.
Thieno-Fused Pyrimidines
Thieno[2,3-d]pyrimidines are fused heterocycles with enhanced rigidity and electronic properties:
- 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine (CAS 598298-10-3): Applications: Used as a key intermediate in anticancer and agrochemical agents due to its planar structure and sulfur-mediated reactivity .
Comparison: The iodine atom in this compound may disrupt π-π stacking interactions seen in thieno-fused systems, altering pharmacokinetic profiles.
Sulfanyl- and Methylthio-Substituted Pyrimidines
Sulfur-containing substituents modulate electronic properties and metabolic stability:
- 4-Chloro-2-(methylthio)-6-(piperidin-1-yl)pyrimidine (CAS 55199-60-5):
- 2-{[4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]sulfanyl}acetonitriles :
Comparison : The methylthio group in these compounds enhances nucleophilic substitution reactivity, whereas the 3-iodophenyl group in the target compound may favor electrophilic aromatic substitution.
Radiolabeled Pyrimidines
Fluorine-18-labeled pyrimidines are critical in positron emission tomography (PET) imaging:
- 18F-6, 18F-7, and 18F-8: Structural Features: Derived from 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine. Findings: Minor structural modifications (e.g., O-analogs) led to significant differences in biodistribution and tumor uptake despite similar in vitro properties (lipophilicity, COX-2 affinity) .
Comparison : The iodine atom in this compound could be replaced with radioisotopes (e.g., ¹²⁵I) for imaging applications, leveraging its high atomic radius for targeted delivery.
Data Table: Key Pyrimidine Analogs and Their Properties
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